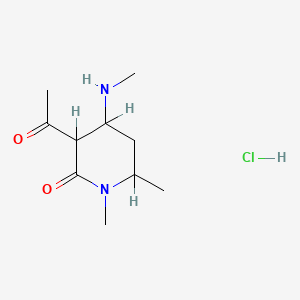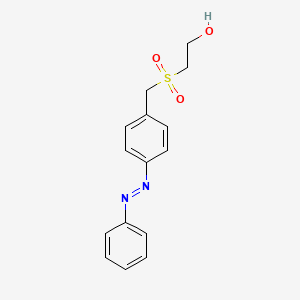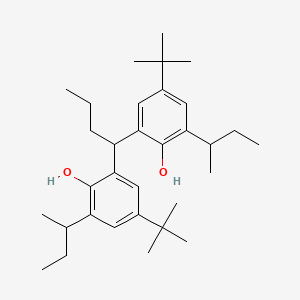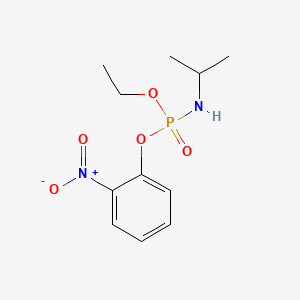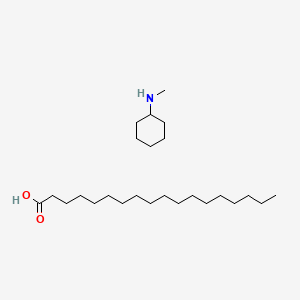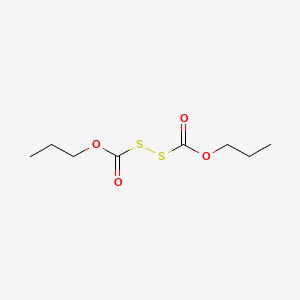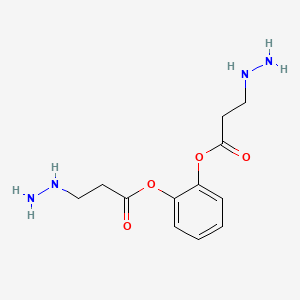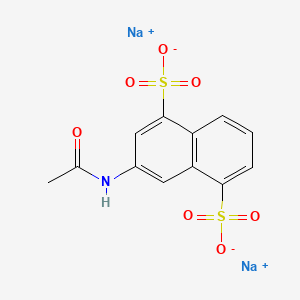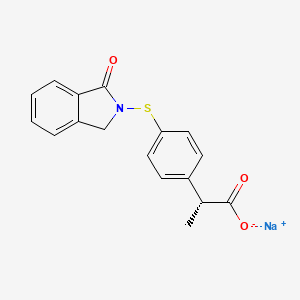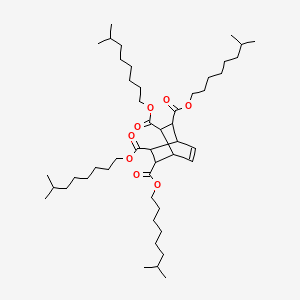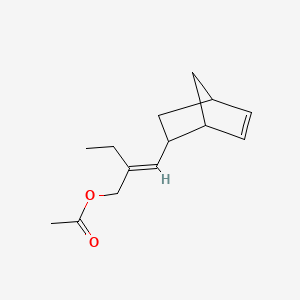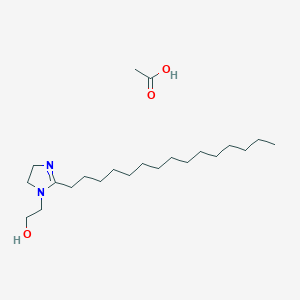
Ergonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergonine is a naturally occurring alkaloid found in ergot, a fungus that infects rye and other cereals. It belongs to the class of ergot alkaloids, which are known for their diverse pharmacological activities. This compound is structurally related to lysergic acid and is a key intermediate in the biosynthesis of various ergot alkaloids.
準備方法
Synthetic Routes and Reaction Conditions: Ergonine can be synthesized through several chemical routes. One common method involves the hydrogenation of lysergic acid derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Claviceps purpurea, a fungus that produces ergot alkaloids. The fermentation process is carefully controlled to optimize the yield of this compound and other desired alkaloids. After fermentation, the alkaloids are extracted and purified using techniques such as chromatography.
化学反応の分析
Types of Reactions: Ergonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of different derivatives and for studying the compound’s properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which can replace specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties. For example, the oxidation of this compound can lead to the formation of lysergic acid, a precursor for many other ergot alkaloids.
科学的研究の応用
Ergonine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and their derivatives.
Biology: this compound and its derivatives are studied for their effects on biological systems, including their interactions with neurotransmitter receptors.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects, including their use in treating migraines and other neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs.
作用機序
The mechanism of action of ergonine involves its interaction with various molecular targets in the body. This compound and its derivatives can bind to serotonin receptors, dopamine receptors, and adrenergic receptors, modulating their activity. These interactions can lead to a range of physiological effects, including vasoconstriction, neurotransmitter release, and changes in mood and perception.
類似化合物との比較
Ergonine is similar to other ergot alkaloids such as ergovaline, ergoptine, and ergotamine. it has unique properties that distinguish it from these compounds:
Ergovaline: Like this compound, ergovaline is an ergot alkaloid, but it has a different peptide structure, leading to distinct pharmacological effects.
Ergoptine: Ergoptine is another ergot alkaloid with a similar structure to this compound, but it has different substituents on the ergoline ring, affecting its biological activity.
Ergotamine: Ergotamine is well-known for its use in treating migraines. It has a more complex structure compared to this compound and exhibits stronger vasoconstrictive properties.
特性
CAS番号 |
29537-61-9 |
|---|---|
分子式 |
C30H37N5O5 |
分子量 |
547.6 g/mol |
IUPAC名 |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1 |
InChIキー |
XWTYUTWHTOOWSS-LHBBTEICSA-N |
異性体SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
正規SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


